1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-14(15-4-3-5-19(15)13(2)20)11-17-16(12)18-6-8-21-9-7-18/h10-11,15H,3-9H2,1-2H3 |
InChI Key |
UISXEJWFLFFYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Substitution Reactions
Microwave irradiation significantly accelerates the introduction of morpholine and methyl groups. For example, 1-(2-chloropyridin-3-yl)ethanone reacts with morpholine under microwave heating (90–120°C, 15–20 min) in the presence of NaOAc and DMF to yield 6-morpholinopyridin-3-amine derivatives. Methylation at position 5 is achieved using methyl iodide or via directed ortho-metalation strategies.
Table 1: Optimization of Pyridine Core Synthesis
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Morpholine substitution | Microwave, DMF, NaOAc, 120°C, 20 min | 76% | |
| Methylation via alkylation | MeI, K2CO3, DMF, 80°C, 12 h | 68% |
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine moiety is introduced through cyclization or coupling reactions.
Cyclization of 1,4-Diamines
Reacting 1,4-diamines with diketones or dihalides under basic conditions forms the pyrrolidine ring. For instance, 3-aminopyridine derivatives treated with 1,4-dibromobutane and K2CO3 in acetonitrile yield pyrrolidine-fused intermediates.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized pyridine (e.g., 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine ) couples with halogenated pyrrolidine precursors (e.g., 1-bromo-2-pyrrolidine) using PdCl2(dppf) as a catalyst. This method offers excellent regioselectivity and scalability.
Table 2: Palladium-Catalyzed Coupling Conditions
Acylation of Pyrrolidine Nitrogen
The final step involves acetylation of the pyrrolidine nitrogen to introduce the ethanone group.
Acetyl Chloride-Mediated Acylation
Reacting the pyrrolidine intermediate with acetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C achieves selective acylation. Excess acetyl chloride must be avoided to prevent diacylation.
Alternative Acylation Reagents
Propanephosphonic acid anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for activating carboxylic acids, though these are more commonly used for amide bond formation.
Table 3: Acylation Reaction Outcomes
Alternative Synthetic Routes and Optimization
Microwave-Assisted One-Pot Synthesis
Combining pyridine functionalization and pyrrolidine cyclization in a single microwave-assisted step reduces reaction time. For example, heating 1-(2-chloropyridin-3-yl)ethanone with morpholine, 1,4-dibromobutane, and NaOAc at 150°C for 30 min yields the coupled product directly.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Morpholine vs. Methoxy/Ethylthio
- Morpholine (Target Compound) : The six-membered morpholine ring contains both oxygen and nitrogen, enabling hydrogen bonding and improving aqueous solubility compared to methoxy or ethylthio groups .
- Methoxy () : Smaller and less polar than morpholine, limiting solubility in polar solvents.
- Ethylthio () : Sulfur-containing substituent increases lipophilicity, favoring membrane permeability but reducing water solubility.
Pyrrolidine-Ethanone vs. Phenylmethanone
- The phenylmethanone group in ’s compound adds aromatic bulk, which may enhance π-π stacking but reduce conformational flexibility .
Molecular Weight and Complexity
- The target compound (MW ~290) is intermediate in size compared to simpler analogs like 1-(5-Methoxypyridin-3-yl)ethanone (MW 151) and bulkier derivatives like the ethylthio-phenylmethanone compound (MW 318) .
Research Implications
- Ethylthio-Phenylmethanone Analog (): Lipophilic substituents may favor blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies .
- Simpler Methoxy Derivatives () : Likely serve as intermediates in synthesizing more complex pyridine derivatives .
Biological Activity
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features. With the molecular formula and a molecular weight of , this compound is characterized by a pyrrolidine ring and a morpholinopyridine moiety, suggesting potential for diverse biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O2 |
| Molecular Weight | 289.37 g/mol |
| IUPAC Name | 1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
| InChI Key | UISXEJWFLFFYEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)C |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity of this compound to these targets may modulate their activity, leading to various biological effects.
Biological Activity Spectrum
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyridine | Similar nitrogen-containing ring | Antimicrobial |
| Morpholine Derivatives | Contains morpholine ring | Neuroprotective |
| Pyrrolidine Analogs | Similar ring structure | Antitumor |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in its analogs, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar compounds. For instance, a study on pyrrolidine derivatives demonstrated their efficacy in inhibiting specific enzyme pathways involved in cancer progression. Another research effort focused on morpholine derivatives highlighted their neuroprotective properties, suggesting that compounds like this compound could be investigated for similar effects.
Q & A
Q. What established synthetic routes are available for 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone, and what are their key steps?
Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the pyridine precursor. For example, 5-methyl-6-morpholinopyridin-3-amine can be synthesized via nucleophilic substitution of a halogenated pyridine derivative with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2: Functionalization of the pyrrolidine ring. Acylation of pyrrolidine with acetyl chloride in the presence of a base (e.g., triethylamine) yields 1-acetylpyrrolidine.
- Step 3: Coupling the pyridine and pyrrolidine moieties via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, depending on the halogenation state of the pyridine ring. Palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (XPhos) are commonly used .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is employed to isolate the final product.
Q. How is the compound characterized to confirm its structural identity and purity?
Answer: A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the morpholine (δ 3.6–3.8 ppm for N-CH₂-O), pyrrolidine (δ 2.5–3.0 ppm for N-CH₂), and acetyl (δ 2.1–2.3 ppm for COCH₃) groups .
- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₃O₂: 298.1865).
- HPLC: Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the coupling step between pyrrolidine and the morpholino-pyridinyl group?
Answer: Optimization strategies include:
- Catalyst Screening: Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (XPhos, SPhos) to enhance coupling efficiency. Evidence suggests XPhos improves regioselectivity in aryl amination .
- Solvent Effects: Using toluene or dioxane instead of DMF reduces side reactions. Microwave-assisted synthesis at 120°C for 2 hours can increase yield by 15–20% .
- Additives: Adding Cs₂CO₃ as a base or molecular sieves to absorb water improves reaction kinetics.
- In-situ Monitoring: TLC or GC-MS tracks intermediate formation, allowing real-time adjustments .
Q. What strategies resolve discrepancies between crystallographic data and NMR analysis for this compound?
Answer: Contradictions may arise from dynamic motion in solution (e.g., pyrrolidine ring puckering) vs. static crystal packing. Approaches include:
- Variable-Temperature NMR: Conduct ¹H NMR at −40°C to 80°C to detect conformational changes. Broadening or splitting of peaks indicates dynamic behavior .
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian09) with experimental data to identify dominant conformers in solution .
- Multi-Crystal X-ray Analysis: Collect data from multiple crystals to assess packing variations. SHELXL refinement ( ) with TWIN/BASF commands can model disorder .
Q. What methodologies are employed to evaluate the compound’s potential as a kinase inhibitor in cancer research?
Answer:
- In vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, PI3K) with ATP-Glo™ kits to measure IC₅₀ values. A typical protocol involves pre-incubating the kinase with the compound (0.1–100 µM) for 30 minutes before adding ATP .
- Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (0.1–50 µM, 72-hour exposure) identify EC₅₀.
- Molecular Docking: Use AutoDock Vina to model binding to kinase active sites. The morpholine oxygen often forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data reported for analogs of this compound?
Answer: Discrepancies may stem from assay conditions or structural variations. Mitigation steps:
- Standardize Assays: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- SAR Analysis: Compare substituent effects. For example, replacing the 5-methyl group with fluorine (as in ) may alter logP and membrane permeability, affecting IC₅₀.
- Metabolic Stability Testing: Use liver microsomes to assess if differences in half-life (t₁/₂) explain varying in vivo vs. in vitro results .
Methodological Tables
Table 1: Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Morpholine substitution | 85 | 90 | |
| 2 | Pd-catalyzed coupling | 65 | 95 | |
| 3 | Microwave-assisted | 80 | 98 |
Table 2: Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.12 (s, 3H, COCH₃), 3.72 (m, 4H, morpholine) | |
| HRMS | [M+H]⁺ = 298.1865 (calc.), 298.1863 (obs.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
